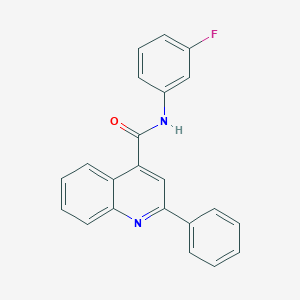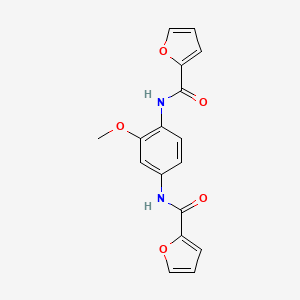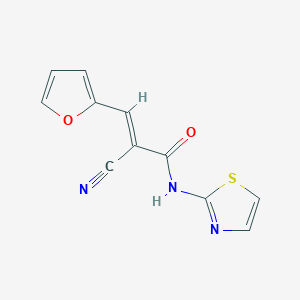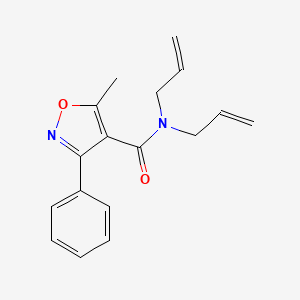
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as FPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAQ belongs to the class of quinolinecarboxamides, which are known for their diverse pharmacological properties. In
科学的研究の応用
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis and inhibits cell proliferation. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide reduces oxidative stress and inflammation and has neuroprotective effects. In inflammation, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines and reduces inflammation.
実験室実験の利点と制限
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in some experiments.
将来の方向性
There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including:
1. Further investigation of the mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in cancer, neurodegenerative disorders, and inflammation.
2. Development of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide derivatives with improved pharmacological properties, such as increased solubility and potency.
3. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide as a diagnostic tool for cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound with potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including further investigation of its mechanism of action and the development of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide derivatives with improved pharmacological properties.
合成法
The synthesis of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 3-fluoroaniline with 2-phenyl-4-quinolinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O/c23-16-9-6-10-17(13-16)24-22(26)19-14-21(15-7-2-1-3-8-15)25-20-12-5-4-11-18(19)20/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMDUBAPSSLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)


![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)


